Trilauryl trithiophosphite
CAS No.: 1656-63-9
Cat. No.: VC21219551
Molecular Formula: C36H75PS3
Molecular Weight: 635.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1656-63-9 |
|---|---|
| Molecular Formula | C36H75PS3 |
| Molecular Weight | 635.2 g/mol |
| IUPAC Name | tris(dodecylsulfanyl)phosphane |
| Standard InChI | InChI=1S/C36H75PS3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
| Standard InChI Key | JZNDMMGBXUYFNQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCSP(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCSP(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Trilauryl trithiophosphite (CAS number 1656-63-9) is characterized by its molecular weight of approximately 635.15 g/mol and appears as a white or colorless liquid at room temperature. The compound features a central phosphorus atom connected to three sulfur atoms, each linked to a lauryl (C12H25) chain. This structure provides the compound with its characteristic properties and reactivity.
Physical and Chemical Properties
The physical and chemical properties of trilauryl trithiophosphite contribute significantly to its applications and handling requirements:
| Property | Value |
|---|---|
| Chemical Formula | C36H75PS3 |
| Molecular Weight | 635.15 g/mol |
| Physical State | White/colorless liquid |
| Solubility | Highly soluble in ethanol and toluene |
| Flash Point | 209°C |
The compound demonstrates excellent solubility in organic solvents, particularly ethanol and toluene, which facilitates its incorporation into various formulations. Its relatively high flash point indicates good thermal stability, which is beneficial for applications involving elevated temperatures.
Synthesis Methods
The synthesis of trilauryl trithiophosphite primarily involves the reaction between lauryl mercaptan (dodecanethiol) and phosphorus trihalide, typically phosphorus trichloride (PCl3). This reaction proceeds with the evolution of hydrogen chloride as a byproduct.
Reaction Mechanism
The general reaction for synthesizing trilauryl trithiophosphite can be represented as:
3RSH + PCl3 → (RS)3P + 3HCl
Where R represents the lauryl (C12H25) group. This substitution reaction involves the replacement of chlorine atoms in phosphorus trichloride with thioalkyl groups .
Industrial Production Methods
According to patent literature, an improved process for the production of trialkyl trithiophosphites involves several critical steps:
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Reaction of the alkyl mercaptan with phosphorus trichloride under controlled conditions
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Heating the reaction mass to ensure complete evolution of hydrogen chloride
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Addition of a base to neutralize residual hydrogen chloride and phospho-halide byproducts
The base treatment step is particularly important for improving product quality. The patent specifies using bases such as sodium carbonate, sodium bicarbonate, pyridine, or dimethyl aniline in quantities ranging from 5-15% of the stoichiometric amount calculated according to the reaction .
Reaction Conditions
The reaction conditions significantly influence the yield and purity of the final product:
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The initial reaction between the mercaptan and phosphorus trichloride is typically conducted at moderate temperatures
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The reaction mass is subsequently heated to temperatures up to 350°F (approximately 177°C) at pressures in the range of 400-760 mm Hg
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These conditions ensure efficient removal of hydrogen chloride and completion of the reaction
Chemical Reactions and Reactivity
Trilauryl trithiophosphite demonstrates several characteristic chemical reactions that determine its functionality in various applications.
Oxidation
One of the most significant reactions of trilauryl trithiophosphite is its oxidation to form trilauryl trithiophosphate. This conversion is crucial both in the manufacturing of phosphate derivatives and in the compound's function as an antioxidant.
The oxidation reaction can be represented as:
(RS)3P + [O] → (RS)3P=O
This oxidation is typically achieved by aerating or contacting the trithiophosphite with air at temperatures in the range of 200-300°F (approximately 93-149°C) until conversion to the trithiophosphate is complete .
Radical Scavenging Activity
A key aspect of trilauryl trithiophosphite's functionality as a stabilizer is its ability to interact with free radicals and reactive oxygen species. The sulfur atoms in its structure can donate electrons to neutralize these reactive species, thereby exhibiting antioxidant properties. This mechanism is crucial in its applications as a stabilizer and protective agent.
Applications and Industrial Significance
Trilauryl trithiophosphite has found applications across multiple industries due to its stabilizing and antioxidant properties.
Polymer Stabilization
One of the primary applications of trilauryl trithiophosphite is as a stabilizer in polymer formulations, particularly for vinyl chloride resins. It enhances the thermal stability and longevity of polymers, particularly during processing at elevated temperatures. Comparative studies have demonstrated its effectiveness in this role:
| Additive | Thermal Stability Improvement (%) |
|---|---|
| Trilauryl trithiophosphite | 40 |
| Dibutyl Phthalate | 20 |
| Triphenyl Phosphite | 30 |
As shown in the table, trilauryl trithiophosphite provides superior thermal stabilization compared to common alternatives like dibutyl phthalate and triphenyl phosphite.
Antioxidant Applications
The compound exhibits significant antioxidant activity, with research demonstrating its effectiveness in preventing oxidative stress in various systems:
| Compound | IC50 (μM) | Lipid Peroxidation Reduction (%) |
|---|---|---|
| Trilauryl trithiophosphite | 25 | 82 |
| Triphenyl Phosphite | 30 | 75 |
| Butylated Hydroxy Toluene | 20 | 80 |
Studies investigating the antioxidant capacity of various phosphite esters have demonstrated that trilauryl trithiophosphite effectively reduces lipid peroxidation in experimental systems, highlighting its potential use in applications where oxidative stability is critical.
Chemical Intermediate
Trilauryl trithiophosphite serves as an important intermediate in the production of trilauryl trithiophosphate and other organophosphorus compounds. The patent literature describes specific processes for converting the trithiophosphite to the corresponding trithiophosphate through controlled oxidation .
Comparison with Related Compounds
Trilauryl trithiophosphite belongs to a family of organophosphorus compounds used in industrial applications. Comparing it with structural analogs helps to understand its unique properties and applications.
Structural Analogs
Several compounds share structural similarities with trilauryl trithiophosphite but differ in key aspects:
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Tridodecyl phosphite: Contains oxygen atoms instead of sulfur connecting the alkyl groups to phosphorus
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Tridodecyl thiophosphate: Contains phosphorus bonded to both sulfur and oxygen atoms
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Triphenyl phosphite: Features phenyl groups instead of lauryl chains
Functional Comparison
The distinctive feature of trilauryl trithiophosphite is the presence of three sulfur atoms bonded to the phosphorus atom. This arrangement provides specific chemical and physical properties that differentiate it from related compounds:
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Enhanced antioxidant capacity compared to oxygen-containing analogs
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Greater thermal stability in certain applications
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Different solubility profile affecting compatibility with various matrices
Production Process Optimization
Improvements in the production process for trilauryl trithiophosphite have focused on enhancing yield, purity, and efficiency.
Two-Stage Reactor System
The patent literature describes an improved production method using a two-stage reactor system:
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First reaction zone: Initial reaction between mercaptan and phosphorus trichloride with evolution of hydrogen chloride
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Second reaction zone: Treatment with a base to neutralize residual hydrogen chloride and phospho-chloride byproducts
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Final oxidation step (if producing the trithiophosphate derivative)
Base Treatment Optimization
The type and amount of base used in the neutralization step significantly impacts product quality:
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Bases such as pyridine, sodium carbonate, sodium bicarbonate, and dimethyl aniline have been evaluated
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The optimal base amount typically falls in the range of 5-15% of the stoichiometric amount
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This treatment effectively removes residual hydrogen chloride and phospho-chloride byproducts that could otherwise compromise product quality
Research Developments and Future Perspectives
Ongoing research continues to explore new applications and improved formulations incorporating trilauryl trithiophosphite.
Synthesis Optimization
Current research efforts focus on optimizing synthesis routes to improve yield and purity while reducing environmental impact. Key areas include:
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Development of solvent-free or green solvent synthesis methods
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Exploration of catalytic approaches to reduce reaction temperatures and times
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Implementation of continuous flow processes for more efficient industrial production
Novel Applications
Emerging applications being investigated include:
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Incorporation into advanced composite materials
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Use in specialized lubricant formulations for extreme conditions
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Potential applications leveraging its antioxidant properties
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